Ethyl 4-acetyl-2-iodobenzoate
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Overview
Description
Ethyl 4-acetyl-2-iodobenzoate: is an organic compound with the molecular formula C11H11IO3. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by an acetyl group, and the hydrogen atom at the 2-position is replaced by an iodine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 4-acetyl-2-iodobenzoate typically begins with commercially available 4-acetylbenzoic acid and iodine.
Iodination: The 4-acetylbenzoic acid is subjected to iodination using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium.
Esterification: The resulting 4-acetyl-2-iodobenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 4-acetyl-2-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: 4-acetyl-2-iodobenzoic acid.
Reduction: Ethyl 4-acetylbenzoate.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Ethyl 4-acetyl-2-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst in various organic reactions, including cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.
Industry:
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The precise mechanism of action of Ethyl 4-acetyl-2-iodobenzoate is not fully understood. it is believed to function as a Lewis acid, forming covalent bonds with electron-rich species such as nucleophiles. This interaction can facilitate various chemical transformations, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Ethyl 4-iodobenzoate: Similar structure but lacks the acetyl group at the 4-position.
Ethyl 2-iodobenzoate: Similar structure but lacks the acetyl group and has the iodine atom at the 2-position.
4-acetylbenzoic acid: Lacks the iodine atom at the 2-position.
Uniqueness: Ethyl 4-acetyl-2-iodobenzoate is unique due to the presence of both an acetyl group and an iodine atom on the benzoate ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H11IO3 |
---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
ethyl 4-acetyl-2-iodobenzoate |
InChI |
InChI=1S/C11H11IO3/c1-3-15-11(14)9-5-4-8(7(2)13)6-10(9)12/h4-6H,3H2,1-2H3 |
InChI Key |
IVOCGEOJCWAJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)C)I |
Origin of Product |
United States |
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